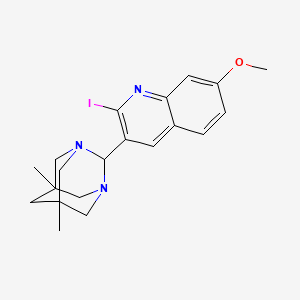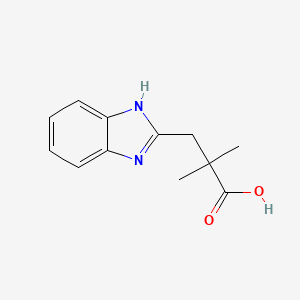
3-(1H-1,3-苯并二唑-2-基)-2,2-二甲基丙酸
描述
The compound "3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid" is not directly mentioned in the provided papers. However, the papers do discuss related benzodiazole derivatives and their synthesis, structure, and reactivity, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of benzodiazole derivatives with different substituents have been explored, indicating the versatility of these compounds in chemical synthesis .
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves multi-step reactions with various reagents and conditions. For example, the synthesis of a triphenyltin-functionalized benzotriazole derivative was achieved by treating the precursor with n-BuLi followed by Ph3SnCl, leading to the formation of a ditin derivative. This demonstrates the reactivity of the benzodiazole moiety towards organometallic reagents . Similarly, the synthesis of novel compounds involving benzothiazole and indole derivatives was performed using a three-component reaction in acetone under reflux, showcasing the potential for creating diverse structures .
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is often confirmed by spectroscopic methods and X-ray structural analyses. For instance, the structure of a molecule containing the benzodiazole moiety was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction. Density functional theory (DFT) calculations were also employed to compare with experimental data, indicating the reliability of theoretical methods in predicting molecular structures .
Chemical Reactions Analysis
Benzodiazole derivatives exhibit a range of reactivity, forming various complexes with transition metals. The reaction of a benzotriazole derivative with W(CO)5(THF) resulted in the formation of multiple complexes, highlighting the variable coordination modes of these compounds . This suggests that "3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid" could also exhibit diverse reactivity patterns, potentially forming complexes with different metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives can be inferred from their molecular structure and reactivity. The presence of substituents like dimethyl groups can influence the compound's solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a crucial role in the crystal packing and overall stability of these compounds . These properties are essential for understanding the behavior of "3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid" in different environments and its potential applications.
科学研究应用
化学及络合物形成
2,6-双-(苯并咪唑-2-基)-吡啶和2,6-双-(苯并噻唑-2-基)-吡啶配合物的化学性质已得到广泛的综述,重点介绍了这些化合物制备、性质和在包括电化学和生物活性在内的各个领域的应用 (Boča, Jameson, & Linert, 2011)。该综述提出了进一步研究的潜在领域,特别是在所述化合物的类似物中,这可能为科学研究带来新的见解和应用。
药理活性
苯并噻唑衍生物,包括与3-(1H-1,3-苯并二唑-2-基)-2,2-二甲基丙酸相关的结构,已被发现具有广泛的药理活性。这些活性包括抗菌、抗癌、抗炎和抗氧化特性,这使得这些化合物成为药物开发和治疗应用的有希望的候选者 (Bhat & Belagali, 2020)。苯并噻唑衍生物的构效关系 (SAR) 对于理解和提高其生物功效至关重要。
抗氧化剂和抗炎剂
研究重点放在合成苯并稠合噻唑衍生物,以探索其抗氧化和抗炎特性。这些研究表明,某些苯并稠合噻唑衍生物表现出显着的抗炎和抗氧化活性,表明它们作为治疗剂管理氧化应激和炎症相关疾病的潜力 (Raut et al., 2020)。
治疗潜力和药物开发
苯并噻唑的治疗潜力,包括它们在治疗各种疾病和疾病中的作用,一直是专利审查和专家意见的主题。这些综述强调了苯并噻唑衍生物在药物化学中的重要性,重点介绍了它们在开发癌症、微生物感染和其他健康状况的治疗方法中的应用 (Kamal, Hussaini, & Malik, 2015)。
作用机制
Target of Action
Compounds with similar structures, such as n-[3-(1h-benzimidazol-2-yl)-1h-pyrazol-4-yl]benzamide, have been shown to target aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
It is likely that it interacts with its targets to induce changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid .
未来方向
Benzodiazole and its derivatives have been studied for their potential in various applications, including as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The future directions for “3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid” specifically are not available in the sources I found.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYXRINXOHSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)
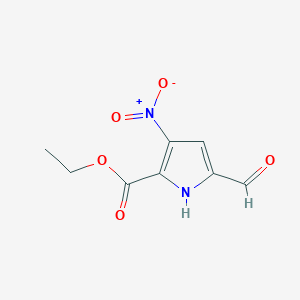
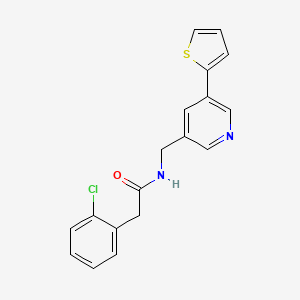
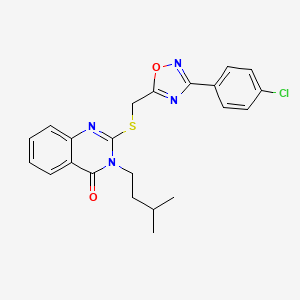
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
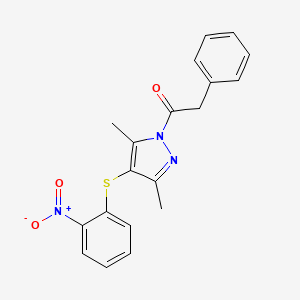
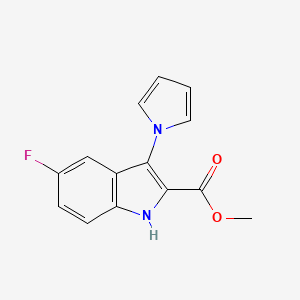
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
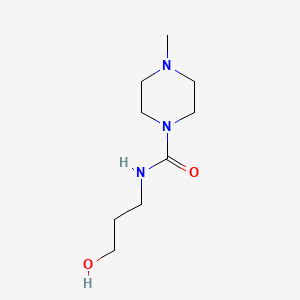
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)
![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)
